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Compound of Interest

Compound Name: 6-Iodo-1-indanone

Cat. No.: B576607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Iodo-
1-indanone, a key intermediate in various research and development applications. Due to the

limited availability of directly published experimental spectra for this specific compound, this

document presents predicted spectroscopic data based on established principles of nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed

experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Iodo-1-indanone.

These predictions are based on the analysis of the effects of the iodo-substituent on the 1-

indanone scaffold and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Iodo-1-indanone (in CDCl₃, referenced to

TMS at 0 ppm)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 (α-CH₂) 2.7 - 2.9 Triplet 7-8

H-3 (β-CH₂) 3.1 - 3.3 Triplet 7-8

H-4 7.5 - 7.7 Doublet 8-9

H-5 7.8 - 8.0 Doublet of doublets 8-9, ~2

H-7 7.9 - 8.1 Doublet ~2

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Iodo-1-indanone (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (C-1) 205 - 210

CH₂ (C-2) 25 - 30

CH₂ (C-3) 35 - 40

C-4 125 - 130

C-5 135 - 140

C-I (C-6) 95 - 100

C-7 130 - 135

C-3a 150 - 155

C-7a 140 - 145

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 6-Iodo-1-indanone
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Ketone) 1690 - 1710 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic, CH₂) 2850 - 2960 Medium

C=C (Aromatic) 1450 - 1600 Medium to Weak

C-I 500 - 600 Medium

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for 6-Iodo-1-indanone

m/z Proposed Fragment

258 [M]⁺ (Molecular Ion)

230 [M - CO]⁺

131 [M - I]⁺

103 [C₈H₇]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 6-Iodo-1-indanone in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).[1] For quantitative measurements, an internal standard

such as tetramethylsilane (TMS) can be added.[1] The solution is then transferred to a clean,

dry 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.[1]

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0

ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of 6-Iodo-1-indanone (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.[2] Press the mixture into a transparent pellet using a hydraulic press.

Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g.,

dichloromethane).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and

allow the solvent to evaporate, leaving a thin film of the sample.[3]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is
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acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: Electron ionization (EI) is a common method for small organic molecules.[4] In EI,

the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.[5]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[6]

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-Iodo-1-indanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b576607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation

6-Iodo-1-indanone

Dissolve in CDCl3 Prepare KBr Pellet or Thin Film Prepare for GC/LC or Direct Inlet

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 6-Iodo-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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